4-(1,3-Dithian-2-yl)phenol
Overview
Description
4-(1,3-Dithian-2-yl)phenol is an organic compound with the molecular formula C10H12OS2. It consists of a phenol group attached to a 1,3-dithiane ring.
Mechanism of Action
Target of Action
It’s known that 1,3-dithiolanes, a class of compounds to which 4-(1,3-dithian-2-yl)phenol belongs, have been used as nonthiolic, odorless 1,3-propanedithiol equivalents in various biochemical reactions .
Mode of Action
Compounds with similar structures have been investigated for their potential in acid-promoted thioacetalization under solvent-free conditions .
Result of Action
A study has investigated the fluorescent mechanism of a similar compound and its excited state intramolecular proton transfer processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-yl)phenol typically involves the reaction of 2-chloro-1,3-dithiane with phenol derivatives. One common method includes the chlorination of 1,3-dithiane using N-chlorosuccinimide, followed by the reaction with substituted phenols under electrophilic aromatic substitution conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithian-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dithiane ring can be reduced to form thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or sulfonyl chlorides are used under acidic or basic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Halogenated or sulfonated phenol derivatives.
Scientific Research Applications
4-(1,3-Dithian-2-yl)phenol has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dithian-2-yl)phenol
- 4-(1,3-Dithian-2-yl)benzonitrile
- 2-(3,4-Dimethoxyphenyl)-1,3-dithiane
Properties
IUPAC Name |
4-(1,3-dithian-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKGNLBYVFKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398589 | |
Record name | 4-(1,3-dithian-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57529-05-2 | |
Record name | 4-(1,3-dithian-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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